molecular formula C23H22ClN3O2S B6360739 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene CAS No. 1022475-06-4

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene

Cat. No.: B6360739
CAS No.: 1022475-06-4
M. Wt: 440.0 g/mol
InChI Key: JIIBNLJXIQBMRW-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene is a complex organic compound with a unique structure that combines various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with 4-nitrophenyl and 4-phenylpiperazine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted benzene derivatives .

Scientific Research Applications

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((4-nitrophenyl)(4-methylpiperazinyl)methylthio)benzene
  • 4-Chloro-1-((4-nitrophenyl)(4-ethylpiperazinyl)methylthio)benzene

Uniqueness

4-Chloro-1-((4-nitrophenyl)(4-phenylpiperazinyl)methylthio)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[(4-chlorophenyl)sulfanyl-(4-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S/c24-19-8-12-22(13-9-19)30-23(18-6-10-21(11-7-18)27(28)29)26-16-14-25(15-17-26)20-4-2-1-3-5-20/h1-13,23H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBNLJXIQBMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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